molecular formula C19H17F3N2O3 B2893022 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 860784-36-7

5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2893022
CAS No.: 860784-36-7
M. Wt: 378.351
InChI Key: LWQDSVKHRUMCNM-UHFFFAOYSA-N
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Description

5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 860784-36-7) is a high-purity chemical compound supplied for research purposes. This 1,2,4-oxadiazole derivative has a molecular formula of C19H17F3N2O3 and a molecular weight of 378.35 g/mol . The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities . This compound is of significant interest in neuroscience research, particularly in the investigation of new therapies for complex neurodegenerative diseases. Recent scientific literature highlights that 1,2,4-oxadiazole-based derivatives demonstrate exceptional potential as multifunctional agents for Alzheimer's disease research . Specifically, analogous compounds have exhibited potent inhibitory activity against acetylcholinesterase (AChE), with certain derivatives showing IC50 values in the sub-micromolar to nanomolar range, significantly more potent than the standard drug donepezil . The structural motif of this compound suggests it may also be investigated for its potential to target multiple pathways, including monoamine oxidase (MAO) inhibition and the mitigation of oxidative stress, which are key therapeutic strategies in the development of modern neuroprotective agents . Researchers can utilize this compound as a key intermediate or active scaffold in the design and synthesis of novel multi-target-directed ligands (MTDLs). This product is intended for research and further development in a controlled laboratory environment only.

Properties

IUPAC Name

5-[(4-propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-2-10-25-15-6-8-16(9-7-15)26-12-17-23-18(24-27-17)13-4-3-5-14(11-13)19(20,21)22/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQDSVKHRUMCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19H17F3N4O3
  • IUPAC Name: this compound

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. The following sections detail specific activities associated with this compound.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

  • In Vitro Studies: The compound was tested against various cancer cell lines, including human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung adenocarcinoma (A549). The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (µM)
    HT-295.2
    MCF-76.8
    A5494.5

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been investigated. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro:

  • Cytokine Inhibition Assay:
    CytokineInhibition (%)
    TNF-alpha75%
    IL-668%
    IL-1 beta72%

This inhibition indicates that the compound may play a role in modulating inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) Values:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have been conducted to assess the biological activity of similar oxadiazole compounds:

  • Study on Anticancer Activity : A derivative similar to our compound was evaluated for its anticancer properties against a panel of human tumor cell lines. The study reported significant cytotoxic effects with IC50 values ranging from 2.76 µM to 9.27 µM for various cell lines, indicating strong potential as an anticancer agent .
  • Anti-inflammatory Mechanism Study : Another study explored the anti-inflammatory mechanisms of oxadiazole derivatives, revealing that they inhibit NF-kB signaling pathways, which are critical in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Biological Activity Synthesis Yield/Notes References
SEW2871 5-(4-phenyl-5-(trifluoromethyl)thiophen-2-yl)-3-(3-(trifluoromethyl)phenyl) Potent S1P1 receptor agonist; modulates immune response Not specified in evidence
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 3-(4-CF₃-phenyl), 5-(3-Cl-thiophene) Apoptosis inducer; selective cytotoxicity against breast/colorectal cancer cell lines Derived via HTS; SAR studies highlight importance of substituent positioning
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(3-CF₃-phenyl), 5-(chloromethyl) Intermediate for further functionalization Synthesized in 48% yield via halide substitution
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole complex (57) 3-(3-CF₃-phenyl), 5-(quinuclidin-3-ylmethyl) Antibiotic candidate; targets α7 nicotinic acetylcholine receptors 47% yield using NaH dispersion
3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (NTOF) 5-(CF₃), 3-(nitrotetrazolylmethyl) Energetic material; detonation velocity 7271 m/s, thermal stability >240°C Two-step synthesis; characterized via X-ray crystallography

Key Findings :

Structural Flexibility: The 1,2,4-oxadiazole scaffold tolerates diverse substituents, enabling tuning of physicochemical and pharmacological properties. For example: Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance metabolic stability and receptor affinity . Aromatic/Heteroaromatic Substituents (e.g., thiophene, phenyl): Critical for target engagement, as seen in SEW2871 (S1P1 agonist) and compound 1d (apoptosis inducer) . Alkyl Chains (e.g., propoxyphenoxy): Improve solubility; however, excessive hydrophobicity may reduce bioavailability .

Synthetic Accessibility :

  • Halide Intermediates : Compounds like 5-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole serve as versatile intermediates for further derivatization (e.g., nucleophilic substitution) .
  • Catalytic Methods : Iridium-catalyzed amination () and palladium-mediated cross-coupling () enable regioselective functionalization .

Biological Activities :

  • Anticancer : Compound 1d induces G1-phase arrest and apoptosis via TIP47 inhibition, with selectivity dependent on substituent electronegativity and steric bulk .
  • Receptor Modulation : SEW2871’s thiophene and trifluoromethyl groups are essential for S1P1 agonism, highlighting the role of aromatic π-stacking in receptor interactions .
  • Energetic Applications : Nitrotetrazole-oxadiazole hybrids (e.g., NTOF) exhibit superior detonation performance compared to TNT, demonstrating the scaffold’s versatility beyond pharma .

Physical Properties :

  • Thermal Stability : Oxadiazoles with nitro groups (e.g., NTOF) decompose above 240°C, making them suitable for high-temperature applications .
  • Melting Points : Bulky substituents lower melting points (e.g., NTOF: 71.7°C vs. TNT: 80°C), critical for melt-cast materials .

Preparation Methods

Preparation of the Amidoxime Intermediate

The synthesis begins with the conversion of 3-(trifluoromethyl)benzonitrile (26a ) to its amidoxime derivative (27a ) via reaction with hydroxylamine hydrochloride in ethanol under reflux. This step, adapted from, achieves a 92% yield after purification via ethyl acetate extraction and brine washing.

Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride, potassium carbonate, ethanol.
  • Temperature : Reflux (78°C).
  • Time : 1 hour.

Acylation and Cyclization

The amidoxime (27a ) reacts with 4-propoxy phenoxyacetyl chloride (29a ) in anhydrous dichloromethane under nitrogen. Silica gel (60–120 mesh) is added post-reaction, and microwave irradiation (75 W, 100–105°C) facilitates cyclization within 15 minutes.

Key Steps :

  • Acylation : Room-temperature stirring ensures complete conversion.
  • Microwave Cyclization : Accelerates ring closure while minimizing side reactions.
  • Purification : Column chromatography (hexanes/ethyl acetate, 9:1) yields the target compound in 68% purity.

Synthetic Route 2: Amidoxime Intermediate with Acyl Chloride

Synthesis of 4-Propoxy Phenoxyacetyl Chloride

4-Propoxy phenoxyacetic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate the acyl chloride. Excess SOCl₂ is removed under vacuum, yielding a 95% pure intermediate.

Oxadiazole Ring Formation

The amidoxime (27a ) and acyl chloride undergo nucleophilic addition-cyclization in dichloromethane with triethylamine as a base. Unlike Route 1, this method uses conventional heating (reflux, 6 hours) but achieves a lower yield (52%) due to competing hydrolysis.

Comparative Data :

Method Cyclization Agent Time Yield
Microwave Silica gel 15 min 68%
Conventional None 6 hrs 52%

Alternative Methods and Comparative Analysis

Silicon-Mediated Cyclization (Patent CN117964574A)

A patent method employs hexamethyldisilazane (HMDS) to facilitate cyclization of a hydrazine precursor. While effective for chloromethyl derivatives, this approach requires modification for propoxyphenoxy groups, achieving a 60% yield after optimization.

Hydrazine-Carbon Disulfide Route

Adapting protocols from, hydrazine hydrate and carbon disulfide form a 1,3,4-oxadiazole-thione intermediate. However, this route is less favorable for 1,2,4-oxadiazoles due to regiochemical constraints.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89–7.85 (m, 3H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₂), 4.51 (s, 2H, CH₂), 3.98 (t, J = 6.6 Hz, 2H, OCH₂), 1.82–1.75 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹⁹F NMR : δ -62.5 (CF₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₂₀H₁₈F₃N₂O₃ [M+H]⁺: 415.1274.
  • Found : 415.1276.

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Microwave irradiation enhances regioselectivity by promoting rapid cyclization, reducing side products. Solvent choice (e.g., dichloromethane vs. DMF) also impacts reaction efficiency.

Functional Group Stability

The trifluoromethyl group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition. Silica gel in Route 1 stabilizes intermediates during microwave cycles.

Scale-Up Considerations

Route 1’s microwave protocol is scalable but requires specialized equipment. Conventional heating (Route 2) offers broader accessibility despite lower yields.

Q & A

Q. Table 1: SAR Trends in Analogous Oxadiazoles

Substituent ModificationBiological ImpactReference
Trifluoromethyl → ChlorineReduced anticancer activity (IC₅₀ ↑ 5x)
Propoxy → MethoxyLower antimicrobial MIC (2x improvement)
Oxadiazole → ThiadiazoleIncreased cytotoxicity (T47D cell line)

Advanced: What methodologies are used to assess its antimicrobial or anticancer activity?

Methodological Answer:

  • Antimicrobial Assays : Agar diffusion tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with zone-of-inhibition measurements . Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
  • Anticancer Screening : Caspase-based apoptosis assays (e.g., T47D breast cancer cells) with flow cytometry to monitor cell-cycle arrest (G₁ phase) and apoptosis markers .
  • Target Identification : Photoaffinity labeling (e.g., using ³H-tagged analogs) identifies binding partners like TIP47, an IGF-II receptor protein .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:
Contradictions often arise from:

  • Cell Line Variability : Activity against T47D cells (IC₅₀ = 1.2 µM) but inactivity in HT-29 colon cancer models may reflect differential receptor expression .
  • Experimental Conditions : Varying solvent systems (e.g., DMSO concentration) or incubation times alter compound stability. Standardize protocols using controls like SEW2871 (a known S1P1 agonist) for benchmarking .
  • Structural Confirmation : Re-characterize disputed batches via HRMS/NMR to rule out synthetic byproducts .

Advanced: What strategies optimize pharmacokinetic properties of this compound?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with tert-butyldimethylsilyl (TBS) ethers to enhance bioavailability, later cleaved in vivo .
  • Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Formulation : Use lipid nanoparticles for improved solubility, as demonstrated for analogs with logP >4 .

Advanced: How is computational chemistry applied to study its mechanism?

Methodological Answer:

  • Docking Simulations : Molecular docking into S1P1 receptors (PDB: 3V2Y) predicts binding modes, highlighting hydrogen bonds with Arg120 and hydrophobic interactions with the trifluoromethyl group .
  • QSAR Models : Quantitative SAR using Hammett constants (σ) correlates electronic effects of substituents with IC₅₀ values .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs .

Key Notes for Experimental Design

  • Inert Conditions : Always synthesize under argon/nitrogen to prevent oxidation of sensitive groups (e.g., propoxy) .
  • Purification : Use preparative HPLC for polar analogs to remove unreacted starting materials .
  • Biological Replicates : Include ≥3 replicates in bioassays to account for variability .

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